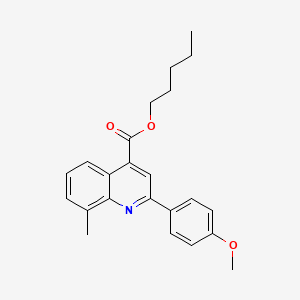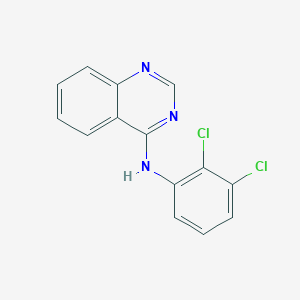
Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-méthoxyphényl)-8-méthylquinoline-4-carboxylate de pentyle est un composé chimique de formule moléculaire C23H25NO3 et d'une masse moléculaire de 363,461 g/mol . Ce composé appartient à la famille des quinoléines, connue pour ses diverses activités biologiques et ses applications dans divers domaines tels que la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-méthoxyphényl)-8-méthylquinoline-4-carboxylate de pentyle implique généralement la réaction de couplage croisé de Suzuki-Miyaura. Cette réaction est largement utilisée pour former des liaisons carbone-carbone et implique le couplage d'un acide boronique aryle ou vinyle avec un halogénure d'aryle ou de vinyle en présence d'un catalyseur au palladium . Les conditions réactionnelles sont généralement douces et peuvent être réalisées dans divers solvants, notamment le tétrahydrofurane (THF) et l'eau .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, le choix des réactifs et des catalyseurs peut être optimisé pour réduire les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-méthoxyphényl)-8-méthylquinoline-4-carboxylate de pentyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Nucléophiles (par exemple, ions hydroxyde), électrophiles (par exemple, halogénures d'alkyle)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinoléine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des composés plus saturés.
Applications de recherche scientifique
Le 2-(4-méthoxyphényl)-8-méthylquinoline-4-carboxylate de pentyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment le développement de médicaments et les études pharmacologiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-méthoxyphényl)-8-méthylquinoline-4-carboxylate de pentyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mécanisme D'action
The mechanism of action of Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-méthoxyphényl)-6-méthylquinoline-4-carboxylate de pentyle
- 2-(4-bromophényl)-8-méthylquinoline-4-carboxylate de pentyle
- 8-méthyl-2-phényl-4-quinoléinecarboxylate de phényle
- 2-(4-méthoxyphényl)-4-quinoléinecarboxylate de phényle
Unicité
Le 2-(4-méthoxyphényl)-8-méthylquinoline-4-carboxylate de pentyle est unique en raison de son motif de substitution spécifique sur le cycle quinoléine, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe méthoxy et de la partie ester pentyle peut également affecter sa solubilité, sa stabilité et ses propriétés globales .
Propriétés
Numéro CAS |
355421-25-9 |
|---|---|
Formule moléculaire |
C23H25NO3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-4-5-6-14-27-23(25)20-15-21(17-10-12-18(26-3)13-11-17)24-22-16(2)8-7-9-19(20)22/h7-13,15H,4-6,14H2,1-3H3 |
Clé InChI |
KHGUVUZBLZJZBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)
![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622798.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622802.png)
![(2Z)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622808.png)
![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622824.png)

![ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B11622827.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622829.png)
